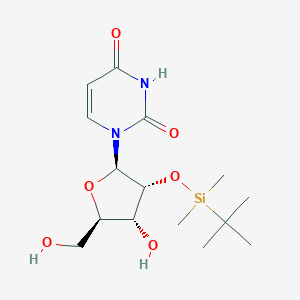

2'-TBDMS-rU

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459643 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-71-2 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

For researchers, scientists, and drug development professionals, the chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic innovation. Central to this intricate process is the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group playing a pivotal role as a guardian of the reactive 2'-hydroxyl function of ribonucleosides. This in-depth technical guide elucidates the critical function of the TBDMS protecting group in RNA synthesis, providing a comprehensive overview of its application, quantitative performance metrics, detailed experimental protocols, and the underlying chemical logic.

The Crucial Role of the 2'-Hydroxyl Protecting Group

The synthesis of RNA oligonucleotides via the highly efficient phosphoramidite chemistry necessitates the temporary masking of reactive functional groups on the nucleoside building blocks.[1] Unlike DNA, RNA possesses a hydroxyl group at the 2' position of the ribose sugar, a feature that imparts unique structural and functional properties to the molecule but also introduces a significant challenge in its chemical synthesis.[2] If left unprotected, this 2'-hydroxyl group can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide chain elongation, leading to undesired side reactions, chain branching, and cleavage of the nascent RNA strand.[2][3]

TBDMS: A Stalwart Protector in RNA Synthesis

The tert-butyldimethylsilyl (TBDMS) group, a bulky silicon-based moiety, is introduced to protect the 2'-hydroxyl of ribonucleoside phosphoramidites.[4] Its steric bulk effectively shields the 2'-hydroxyl from participating in unwanted chemical reactions during the coupling of phosphoramidite monomers to the growing oligonucleotide chain.[2] TBDMS is stable to the acidic conditions required for the removal of the 5'-DMT protecting group in each synthesis cycle and is also resistant to the basic conditions used to remove other protecting groups from the nucleobases and the phosphate backbone.[3]

At the completion of the solid-phase synthesis, the TBDMS groups are selectively cleaved using a fluoride ion source, most commonly triethylamine tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[2][4] This specific cleavage is driven by the high affinity of fluoride for silicon, forming a strong Si-F bond and liberating the 2'-hydroxyl groups to yield the final, deprotected RNA molecule.[2]

Quantitative Performance of TBDMS in RNA Synthesis

The efficiency of each coupling step in solid-phase synthesis is paramount to achieving a high yield of the full-length RNA product. While the TBDMS group is highly effective, its steric hindrance can slightly reduce coupling efficiencies compared to less bulky protecting groups. A common alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group, which incorporates a linker to distance the bulky silyl group from the reaction center.[2]

Here is a summary of the comparative performance data:

| Protecting Group | Coupling Efficiency (per step) | Coupling Time | Crude Purity (100-mer) | Reference |

| TBDMS | ~98.5-99% | Up to 6 minutes | ~27% | [2][4] |

| TOM | >99% | ~2.5 minutes | ~33% | [4][5] |

While TOM may offer slightly higher coupling efficiencies, particularly for the synthesis of long oligonucleotides, TBDMS remains a cost-effective and widely used standard in RNA synthesis.[2][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving the TBDMS protecting group.

Solid-Phase RNA Synthesis using TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of solid-phase RNA synthesis on an automated synthesizer.

Materials:

-

TBDMS-protected ribonucleoside phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)

-

Capping solution A (e.g., acetic anhydride/lutidine/THF)

-

Capping solution B (e.g., 16% N-methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

Procedure:

-

Deblocking (Detritylation): The 5'-DMT group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.

-

Coupling: The TBDMS-protected phosphoramidite monomer and the activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents and byproducts.

-

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection of the Synthesized RNA

This two-step protocol describes the removal of all protecting groups after the completion of the solid-phase synthesis.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

Materials:

-

Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

-

Ethanol

Procedure:

-

The solid support with the synthesized RNA is transferred to a sealed vial.

-

The AMA solution is added to the vial.

-

The vial is heated at 65°C for 10-15 minutes to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

The supernatant containing the partially deprotected RNA is collected, and the solid support is washed with ethanol/water. The washings are combined with the supernatant.

-

The solution is evaporated to dryness.

Step 2: Removal of the 2'-O-TBDMS Protecting Groups

Materials:

-

Triethylamine tris(hydrofluoride) (TEA·3HF)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., sodium acetate solution)

Procedure:

-

The dried, partially deprotected RNA is redissolved in DMF or DMSO.

-

TEA·3HF is added to the solution.

-

The reaction mixture is heated at 65°C for 2.5 hours.

-

The reaction is quenched by the addition of a suitable quenching buffer.

-

The fully deprotected RNA is then purified, typically by HPLC or gel electrophoresis.

Visualizing the Workflow

The following diagrams illustrate the key processes in RNA synthesis involving the TBDMS protecting group.

Conclusion

The tert-butyldimethylsilyl protecting group is an indispensable tool in the chemical synthesis of RNA. Its robust nature throughout the iterative synthesis cycles, combined with its selective removal under specific fluoride-mediated conditions, has made it a cornerstone of modern oligonucleotide synthesis. While alternative protecting groups with potentially higher coupling efficiencies exist, the reliability and cost-effectiveness of TBDMS ensure its continued and widespread use in research, diagnostics, and the development of RNA-based therapeutics. A thorough understanding of its function and the associated experimental protocols is, therefore, essential for any professional working in the field of nucleic acid chemistry.

References

A Comprehensive Technical Guide to 2'-O-tert-butyldimethylsilyl Uridine in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-tert-butyldimethylsilyl (TBDMS) uridine, a critical building block in the chemical synthesis of RNA. This document outlines its chemical properties, its central role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use.

Core Data Summary

CAS Number: 64975-32-6

The following table summarizes the key quantitative data for 2'-O-tert-butyldimethylsilyl uridine:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆N₂O₆Si | [1] |

| Molecular Weight | 358.46 g/mol | [1] |

| Appearance | White Solid / Powder | [1][] |

| Purity | Min. 95% | [1] |

Introduction to 2'-O-TBDMS Uridine in RNA Synthesis

2'-O-tert-butyldimethylsilyl uridine is a protected nucleoside essential for the automated solid-phase synthesis of RNA oligonucleotides. The bulky TBDMS group selectively protects the 2'-hydroxyl group of the ribose sugar. This protection is crucial to prevent unwanted side reactions and isomerization of the phosphodiester linkage during the synthesis process.[3] The TBDMS group is stable under the conditions required for oligonucleotide chain elongation but can be selectively removed under specific conditions, making it a cornerstone of modern RNA synthesis.[3][4]

The primary application of 2'-O-TBDMS uridine is in phosphoramidite chemistry, the standard method for synthesizing RNA sequences.[5][6] In this process, 2'-O-TBDMS protected ribonucleoside phosphoramidites are sequentially coupled to a growing oligonucleotide chain attached to a solid support.[6]

Experimental Protocols

The following sections detail the key experimental protocols for the use of 2'-O-TBDMS uridine in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows a cyclical four-step process for each nucleotide addition.

-

Step 1: Detritylation: The 5'-O-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed with a mild acid to free the 5'-hydroxyl group for the next coupling reaction.

-

Step 2: Coupling: The 2'-O-TBDMS uridine phosphoramidite is activated, typically with an activating agent like 5-benzylmercapto-1H-tetrazole or 5-ethylthio-1H-tetrazole, and coupled to the free 5'-hydroxyl group of the growing RNA chain.[5][7][8] Longer coupling times, up to 6 minutes, are often employed to accommodate the steric bulk of the TBDMS group.[3]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, such as tert-butylphenoxyacetic anhydride, to prevent the formation of deletion mutants in the final product.[3]

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection of the Synthesized Oligonucleotide

Following the completion of the synthesis, a multi-step deprotection process is required to yield the final, unmodified RNA oligonucleotide.

-

Step 1: Cleavage and Base Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the phosphate backbone (β-cyanoethyl groups) and the nucleobases are removed.[5] This is often achieved using a mixture of concentrated aqueous ammonia and ethanol (e.g., 3:1 v/v) or aqueous methylamine.[4][9] The use of ethanolic ammonia helps to minimize the premature loss of the TBDMS groups, which could lead to RNA degradation under basic conditions.[4]

-

Step 2: 2'-O-TBDMS Group Removal: The crucial step of removing the 2'-O-TBDMS protecting groups is accomplished using a fluoride-containing reagent.[4] Common reagents for this step include:

This two-step deprotection scheme ensures the integrity of the RNA molecule.

Visualization of the RNA Synthesis Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of RNA utilizing 2'-O-TBDMS protected phosphoramidites.

Caption: Workflow for solid-phase RNA synthesis using 2'-O-TBDMS uridine.

References

- 1. cymitquimica.com [cymitquimica.com]

- 3. atdbio.com [atdbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Stability and Storage of 2'-TBDMS-rU: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for 2'-O-tert-butyldimethylsilyl-uridine (2'-TBDMS-rU), a critical building block in the chemical synthesis of RNA. Understanding the stability profile of this protected ribonucleoside is paramount for ensuring the integrity and success of oligonucleotide synthesis and subsequent applications in research, diagnostics, and therapeutics. This document outlines recommended storage, potential degradation pathways, and protocols for stability assessment.

Core Stability and Storage Recommendations

The stability of this compound is influenced by temperature, moisture, and pH. As a silyl ether, the tert-butyldimethylsilyl (TBDMS) protecting group is susceptible to cleavage under certain conditions, which can compromise the quality of the material.

Data Summary: Recommended Storage Conditions

Based on common industry practices and vendor recommendations for silylated phosphoramidites, the following storage conditions are advised to maintain the long-term integrity of this compound.

| Condition | Solid Form | In Solution |

| Temperature | -20°C for long-term storage. | -80°C for long-term storage (up to 6 months).[1] |

| 2-8°C for short-term handling. | -20°C for short-term storage (up to 1 month).[1] | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Store under an inert atmosphere.[1] |

| Moisture | Store in a tightly sealed container in a dry environment. Desiccate before use. | Use anhydrous solvents. Minimize exposure to atmospheric moisture. |

| Light | Store protected from light. | Store protected from light. |

Chemical Stability Profile

The primary chemical stability concern for this compound is the hydrolysis of the silyl ether bond. The TBDMS group is known to be stable under mildly acidic and basic conditions but can be cleaved under strongly acidic or basic conditions, or in the presence of fluoride ions.

-

Acid Stability : The TBDMS group is generally stable to the acidic conditions used for the removal of the 5'-O-dimethoxytrityl (DMT) group during automated oligonucleotide synthesis.[2][3]

-

Base Stability : While relatively stable, the TBDMS group can be partially lost during prolonged exposure to strong bases. For instance, in the context of oligonucleotide deprotection, standard aqueous ammonia solutions can lead to significant loss of the silyl group, which can result in chain scission.[2] The use of a mixture of ammonium hydroxide and ethanol (3:1) has been shown to reduce this cleavage to less than 1% over 17 hours at 55°C.[2]

-

Fluoride Ion Lability : The TBDMS group is readily cleaved by fluoride ions, a property that is exploited for its removal after RNA synthesis. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for this purpose.[2]

Potential Degradation Pathways

The principal degradation pathway for this compound involves the cleavage of the 2'-O-TBDMS bond, yielding uridine and tert-butyldimethylsilanol. This can occur via hydrolysis under inappropriate storage or handling conditions. Another potential issue, particularly in the context of phosphoramidite synthesis, is the migration of the TBDMS group from the 2' to the 3' position, which can lead to the formation of undesired 2'-5' internucleotide linkages during oligonucleotide synthesis.[4]

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component in understanding the stability of this compound. The following protocols are generalized methodologies based on ICH guidelines and common practices for stability-indicating method development.

1. Forced Degradation (Stress Testing) Protocol

Objective : To identify potential degradation products and significant degradation pathways for this compound.

Methodology :

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 40°C and 60°C.

-

Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 40°C and 60°C.

-

Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature.

-

Thermal Degradation (Solution) : Incubate the stock solution at 60°C and 80°C.

-

Thermal Degradation (Solid) : Store the solid compound at 60°C and 80°C.

-

Photostability : Expose the stock solution and solid compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

-

Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may be extended depending on the stability of the compound.

-

Sample Analysis :

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see below).

-

2. Stability-Indicating HPLC Method

Objective : To develop an HPLC method capable of separating this compound from its degradation products.

Methodology :

-

Column : A C18 reversed-phase column is typically suitable.

-

Mobile Phase : A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or a buffer) and acetonitrile is a common starting point. The gradient should be optimized to achieve good resolution between the parent compound and any degradation products.

-

Detection : UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 260 nm).

-

Method Validation : The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Visualizations

Caption: Decision tree for this compound storage conditions.

Caption: Workflow for a forced degradation stability study.

References

The Critical Role of 2'-Hydroxyl Protection in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acids (RNA) presents unique challenges primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. This functional group, absent in deoxyribonucleic acid (DNA), is highly reactive and necessitates a robust protection strategy to prevent undesirable side reactions during oligonucleotide chain elongation. This in-depth technical guide explores the pivotal role of 2'-hydroxyl protection in solid-phase RNA synthesis, providing a comparative analysis of commonly used protecting groups, detailed experimental protocols, and a visual representation of the key chemical workflows.

The Imperative for 2'-Hydroxyl Protection

The 2'-hydroxyl group's nucleophilicity poses a significant threat to the integrity of the growing RNA chain during synthesis. If left unprotected, it can lead to several deleterious side reactions:

-

Chain Scission: The 2'-hydroxyl can attack the adjacent phosphodiester linkage, leading to cleavage of the RNA backbone.[1]

-

Isomerization: Migration of the phosphodiester linkage from the intended 3'-5' to an unnatural 2'-5' linkage can occur, resulting in a non-biological and functionally impaired oligonucleotide.[2][3]

-

Formation of n-1 Shortmers: Incomplete coupling reactions due to steric hindrance or other factors can result in deletions of nucleotides, known as n-1 shortmers, which are challenging to separate from the full-length product.

Therefore, a suitable protecting group for the 2'-hydroxyl function is paramount. An ideal protecting group should exhibit the following characteristics:

-

Stability: It must be stable throughout the entire synthesis cycle, withstanding the acidic conditions of detritylation and the basic conditions of other steps.[1]

-

Minimal Steric Hindrance: The protecting group should not significantly impede the coupling efficiency of the incoming phosphoramidite monomer.[4]

-

Prevention of Migration: It must prevent the 2' to 3' migration of the protecting group itself during monomer synthesis and the 3' to 2' migration of the phosphate linkage during oligonucleotide synthesis and deprotection.[1]

A Comparative Analysis of 2'-Hydroxyl Protecting Groups

Several protecting groups have been developed and employed for RNA synthesis, each with its own set of advantages and disadvantages. The most widely used groups are silyl ethers, with tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) being the most prominent.

Tert-butyldimethylsilyl (TBDMS)

The TBDMS group has been the workhorse for RNA synthesis for many years. It offers good stability under standard synthesis conditions. However, its bulkiness can lead to slightly lower coupling efficiencies compared to less sterically hindered groups, necessitating longer coupling times.[4][5] A significant drawback of the TBDMS group is its potential to migrate between the 2' and 3' hydroxyl positions under basic conditions, which can lead to the formation of 2'-5' linkages.[2][3]

Triisopropylsilyloxymethyl (TOM)

The TOM protecting group was developed to address some of the limitations of TBDMS. The oxymethyl spacer between the silyl group and the 2'-oxygen atom reduces steric hindrance at the reaction center, leading to higher coupling efficiencies and allowing for shorter coupling times.[3][4] Furthermore, the TOM group is less prone to migration than the TBDMS group.[2][3] These features make TOM-protected phosphoramidites particularly well-suited for the synthesis of long RNA oligonucleotides.[3][4]

Other Protecting Groups

-

2'-bis(2-Acetoxyethoxy)methyl (ACE): This orthoester-based protecting group is stable during synthesis and is removed under mildly acidic conditions after a basic deacylation step.

-

Acetal Levulinyl Ester (ALE): This group is also removed under specific, mild conditions.

-

2'-O-(4-Nitrogenated Benzyloxymethyl) Groups: These have been explored to achieve coupling kinetics and efficiencies comparable to DNA synthesis.[6]

Quantitative Data on Protecting Group Performance

The choice of a 2'-hydroxyl protecting group significantly impacts the overall efficiency and purity of RNA synthesis. The following tables summarize key quantitative data for the most common protecting groups.

| Protecting Group | Average Coupling Efficiency (per step) | Recommended Coupling Time | Deprotection Conditions | Key Advantages | Key Disadvantages |

| TBDMS | ~97% or higher[7][8] | 5 - 12 minutes[5][8] | Fluoride source (e.g., TBAF, TEA·3HF) in an organic solvent (e.g., THF, DMSO)[9] | Well-established chemistry, commercially available monomers. | Steric hindrance can lower coupling efficiency, potential for 2'-3' migration.[2][3][4] |

| TOM | >99%[10] | 2.5 - 6 minutes[4][11] | Two-step: 1. Base deprotection (e.g., AMA, EMAM) 2. Fluoride source (e.g., TEA·3HF)[2][3][11] | Higher coupling efficiency, reduced steric hindrance, less prone to migration.[3][4] | |

| ACE | >98% | ~2-3 minutes[12] | Two-step: 1. Base deprotection (deacylation) 2. Mildly acidic conditions (pH 3.8) | Rapid coupling, orthogonal deprotection. | Requires a different 5'-O-protecting group strategy (silyl ether instead of DMT). |

Note: Coupling efficiencies and times can vary depending on the synthesizer, activator, and specific sequence.

Experimental Protocols

The following are generalized protocols for the synthesis and deprotection of RNA oligonucleotides using TBDMS and TOM protecting groups.

Standard Solid-Phase RNA Synthesis Cycle

This cycle is repeated for the addition of each ribonucleoside phosphoramidite.

Step 1: Detritylation (Deblocking)

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane or toluene).[13]

-

Procedure: The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the acidic solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

-

Reagents: Ribonucleoside phosphoramidite, activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole (BMT)).[4][14]

-

Procedure: The activated phosphoramidite is added to the reaction column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Step 3: Capping

-

Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling steps, thereby minimizing the formation of n-1 deletion mutants.

Step 4: Oxidation

-

Reagent: Iodine solution (e.g., iodine in THF/water/pyridine).

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

Deprotection of TBDMS-Protected Oligonucleotides

Step 1: Cleavage and Base Deprotection

-

Reagent: A mixture of aqueous ammonium hydroxide and ethanol or a solution of methylamine.

-

Procedure: The oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation at an elevated temperature.

Step 2: 2'-O-TBDMS Group Removal

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[9]

-

Procedure:

-

The dried oligonucleotide is dissolved in the deprotection solution.

-

The mixture is heated at a specific temperature (e.g., 65°C) for a defined period (e.g., 2.5 hours).[9]

-

The reaction is quenched, and the deprotected RNA is desalted and purified.

-

Deprotection of TOM-Protected Oligonucleotides

Step 1: Cleavage and Base Deprotection

-

Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA) or a solution of methylamine in ethanol/water (EMAM).[2][3]

-

Procedure:

-

The solid support with the synthesized oligonucleotide is treated with the AMA or EMAM solution.

-

The mixture is heated (e.g., 65°C for AMA, 35°C for EMAM) for a specified time to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[2]

-

Step 2: 2'-O-TOM Group Removal

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO, often with the addition of triethylamine (TEA).[2][9]

-

Procedure:

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in RNA oligonucleotide synthesis.

Conclusion

The strategic selection and application of a 2'-hydroxyl protecting group are fundamental to the successful chemical synthesis of high-quality RNA oligonucleotides. While TBDMS has been a long-standing choice, the development of advanced protecting groups like TOM has enabled the synthesis of longer and purer RNA molecules with greater efficiency. Understanding the chemical properties, performance metrics, and associated protocols for these protecting groups is essential for researchers and professionals engaged in the development of RNA-based therapeutics and diagnostics. As the demand for synthetic RNA continues to grow, further innovations in 2'-hydroxyl protection chemistry will undoubtedly play a crucial role in advancing the field.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. massbio.org [massbio.org]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. glenresearch.com [glenresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]

- 10. researchgate.net [researchgate.net]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solid-phase Chemical Synthesis Mthod for Oligonucleotide - CD BioGlyco [bioglyco.com]

- 14. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of solid-phase RNA synthesis, the cornerstone of modern oligonucleotide therapeutics and research. We will explore the core chemical strategies, provide detailed experimental protocols, and present quantitative data to offer a comprehensive understanding of this critical technology.

Introduction to Solid-Phase RNA Synthesis

Solid-phase synthesis is the method of choice for the chemical synthesis of RNA oligonucleotides. This technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support. The solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the purification process and enabling the automation of the entire synthesis. The phosphoramidite method, characterized by its high coupling efficiency, is the most widely used chemistry in solid-phase RNA synthesis.

The Core Principles: Phosphoramidite Chemistry

The synthesis of RNA oligonucleotides via the phosphoramidite method is a cyclical process involving four key chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation. The use of protecting groups is essential to ensure the specific and controlled formation of the desired phosphodiester linkages.

Protecting Groups: The Key to Specificity

To prevent unwanted side reactions, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each synthesis cycle.

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent reactions at these sites. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.

-

Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed with a mild base during the final deprotection step.

-

2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose sugar is a critical point of distinction from DNA synthesis and requires a robust protecting group that is stable throughout the entire synthesis and can be removed orthogonally without damaging the RNA chain. The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and quality of RNA synthesis.

The Solid-Phase RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide proceeds in the 3' to 5' direction through the repeated execution of a four-step cycle.

Caption: The iterative four-step cycle of solid-phase RNA synthesis.

Detailed Experimental Protocols

The following protocols outline the standard procedures for each step of the solid-phase RNA synthesis cycle using phosphoramidite chemistry.[1][2][3]

Step 1: Detritylation (Deblocking)

This step removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The solid support is washed with anhydrous acetonitrile.

-

The detritylation solution is passed through the synthesis column. The orange color of the cleaved DMT cation is a visual indicator of a successful reaction and can be used to quantify the coupling efficiency of the previous cycle.

-

The reaction is typically complete within 1-3 minutes.

-

The solid support is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which could neutralize the incoming phosphoramidite.

-

Step 2: Coupling

In this step, the next ribonucleoside phosphoramidite is added to the growing RNA chain.

-

Reagents:

-

Ribonucleoside phosphoramidite solution (0.05-0.2 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25-0.5 M 5-Ethylthiotetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite and activator solutions are mixed and delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite triester linkage.

-

The coupling time is a critical parameter and depends on the 2'-hydroxyl protecting group, typically ranging from 2 to 10 minutes.

-

The solid support is washed with anhydrous acetonitrile.

-

Step 3: Capping

This step permanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in the final product.

-

Reagents:

-

Capping A: Acetic anhydride in tetrahydrofuran (THF)/pyridine or lutidine.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure:

-

Capping A and Capping B solutions are mixed and delivered to the synthesis column.

-

The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive for subsequent coupling steps.

-

The reaction is typically complete in 1-2 minutes.

-

The solid support is washed with anhydrous acetonitrile.

-

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

-

Reagent: A solution of iodine (0.02-0.1 M) in a mixture of THF, pyridine, and water.

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The phosphite triester is oxidized to a phosphate triester.

-

The reaction is typically complete within 1-2 minutes.

-

The solid support is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

The Critical Role of 2'-Hydroxyl Protecting Groups

The choice of the 2'-hydroxyl protecting group is paramount in RNA synthesis. An ideal protecting group must be stable throughout the synthesis cycle and be removable under conditions that do not cause cleavage or isomerization of the phosphodiester backbone. The steric bulk of the protecting group also influences the coupling efficiency and the required reaction time. The most commonly used 2'-hydroxyl protecting groups are silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based group, 2'-bis(2-acetoxyethoxy)methyl (ACE).

Comparison of Common 2'-Hydroxyl Protecting Groups

| Protecting Group | Chemical Nature | Typical Coupling Time | Step-wise Coupling Efficiency | Key Advantages | Key Disadvantages |

| TBDMS (tert-butyldimethylsilyl) | Silyl Ether | 6-10 minutes | ~98-99% | Well-established chemistry. | Steric hindrance can lower coupling efficiency and require longer coupling times. Can migrate to the 3'-position. |

| TOM (triisopropylsilyloxymethyl) | Silyl Ether | 2-4 minutes | >99% | Reduced steric hindrance leading to faster coupling and higher efficiency. Stable to basic and weakly acidic conditions. | |

| ACE (2'-bis(2-acetoxyethoxy)methyl) | Acetal | < 2 minutes | >99% | Very fast coupling kinetics. The protected RNA is nuclease resistant and can be purified before final deprotection. | Requires a different 5'-hydroxyl protecting group (silyl ether instead of DMT). |

The development of advanced protecting groups like TOM and ACE has enabled the synthesis of longer and more complex RNA molecules with higher fidelity.

Cleavage and Deprotection: Releasing the Final Product

After the final synthesis cycle, the newly synthesized RNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, biologically active RNA molecule. This is typically a multi-step process.

Standard Cleavage and Deprotection Protocol

-

Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups: The solid support is treated with a mixture of concentrated ammonium hydroxide and methylamine (AMA) at elevated temperatures (e.g., 65°C) for a short period (e.g., 10-30 minutes). This cleaves the ester linkage to the solid support and removes the cyanoethyl groups from the phosphates and the protecting groups from the exocyclic amines of the bases.

-

Removal of the 2'-Hydroxyl Protecting Group:

-

For TBDMS and TOM: The oligonucleotide is treated with a fluoride source, typically triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF), in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 65°C) for several hours.

-

For ACE: The ACE group is removed under mildly acidic conditions (pH 3.8) at an elevated temperature (e.g., 60°C) for a short period (e.g., 30 minutes).

-

Following deprotection, the crude RNA product is typically purified using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizing the Workflow

The logical flow of the key chemical transformations in solid-phase RNA synthesis is illustrated below.

Caption: Chemical transformations in solid-phase RNA synthesis.

This guide provides a foundational understanding of the principles and practices of solid-phase RNA synthesis. The continued development of novel protecting groups, coupling activators, and solid supports promises to further enhance the efficiency and accessibility of this powerful technology, paving the way for new advancements in RNA-based therapeutics and research.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Methodological & Application

Application Notes and Protocols for 2'-TBDMS-rU Phosphoramidite in Automated RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2'-tert-butyldimethylsilyl (TBDMS)-rU phosphoramidite in automated RNA synthesis. The information herein is intended to guide researchers, scientists, and drug development professionals in the efficient and high-quality synthesis of RNA oligonucleotides.

Introduction

The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a wide range of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs. The phosphoramidite method, adapted for RNA synthesis, is the most common approach for automated solid-phase synthesis. A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and chain degradation during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used and effective protecting group for the 2'-hydroxyl position.[1] 2'-TBDMS-rU phosphoramidite is a crucial building block for the incorporation of uridine nucleotides into a growing RNA chain.

The synthesis cycle involves a series of repeated chemical reactions: detritylation, coupling, capping, and oxidation. Following the completion of the oligonucleotide assembly, a two-step deprotection process is required to remove the protecting groups from the nucleobases, the phosphate backbone, and finally, the 2'-hydroxyl groups.

Data Presentation

The efficiency of RNA synthesis is influenced by several factors, including the choice of phosphoramidite chemistry, solid support, and activator. The following table summarizes key quantitative data related to the performance of 2'-TBDMS protected phosphoramidites in automated RNA synthesis.

| Parameter | 2'-TBDMS Chemistry | Notes | Reference |

| Average Coupling Efficiency | 98.7% | On Universal Support III Polystyrene, 20mer synthesis. | [2] |

| 97.7% | On UnySupport CPG, 20mer synthesis. | [2] | |

| ~97.5-99% | Using 5-ethylthio-1H-tetrazole as activator. | [3] | |

| Crude Purity (20mer) | 77.6% | On Universal Support III Polystyrene. | [4] |

| Recommended Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | BTT can reduce coupling times compared to tetrazole. | [3][5] |

| Coupling Time | 3 - 6 minutes | Dependent on the activator and synthesizer. BTT allows for shorter coupling times. | [5][6] |

Experimental Protocols

The following are detailed protocols for the automated synthesis of RNA using this compound phosphoramidite.

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the steps for a standard automated RNA synthesis cycle on a 1 µmol scale.

1. Reagent Preparation:

-

Phosphoramidites: Prepare 0.1 M solutions of 2'-TBDMS protected A, G, C, and U phosphoramidites in anhydrous acetonitrile.

-

Activator: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Capping Reagents:

-

Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

-

Cap B: 16% N-Methylimidazole in THF.

-

-

Oxidation Reagent: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).

2. Synthesis Cycle: Each cycle consists of the following four steps to add one nucleotide to the growing chain.

-

Step 1: Detritylation (Deblocking)

-

The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide.

-

The column is then washed with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMT cation.

-

-

Step 2: Coupling

-

The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.

-

Allow a coupling time of 3-6 minutes.

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of failure sequences (n-1 mers).

-

The column is washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidation reagent.

-

The column is washed with anhydrous acetonitrile.

-

3. Final Detritylation:

-

After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

Protocol 2: Post-Synthesis Cleavage and Deprotection

This protocol describes the two-step process to cleave the synthesized RNA from the solid support and remove all protecting groups.

1. Step 1: Cleavage and Removal of Base and Phosphate Protecting Groups

-

Reagents:

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).

-

Alternatively: 3:1 (v/v) mixture of concentrated ammonium hydroxide and absolute ethanol.

-

-

Procedure:

-

Dry the solid support thoroughly with a stream of argon.

-

Transfer the support to a sealed vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate at 65°C for 15-20 minutes.

-

Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness in a vacuum centrifuge.

-

2. Step 2: Removal of 2'-O-TBDMS Protecting Groups

-

Reagent:

-

Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA). A common formulation is 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.

-

-

Procedure:

-

Resuspend the dried RNA pellet in 250 µL of the TEA·3HF/NMP/TEA reagent.

-

Incubate the mixture at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer).

-

The fully deprotected RNA is now ready for purification by HPLC or other methods.

-

Visualizations

The following diagrams illustrate the key processes involved in automated RNA synthesis using this compound phosphoramidite.

Caption: Workflow of automated RNA synthesis.

Caption: Role of this compound phosphoramidite in the coupling reaction.

References

- 1. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. academic.oup.com [academic.oup.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Standard Protocol for Solid-Phase RNA Synthesis Using 2'-TBDMS-rU

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase synthesis is the cornerstone of modern nucleic acid chemistry, enabling the automated and efficient production of custom RNA oligonucleotides. The phosphoramidite method, adapted for RNA synthesis, employs a four-step cycle of detritylation, coupling, capping, and oxidation to sequentially add ribonucleoside phosphoramidites to a growing chain on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy. This application note provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides using 2'-TBDMS-protected uridine (rU) phosphoramidites, along with comprehensive data on reagents, reaction conditions, and expected outcomes.

Overview of the Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition. The key steps are:

-

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or the growing oligonucleotide chain) to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: Activation of the 2'-TBDMS-rU phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent.

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step deprotection process. The final product is then purified to yield the desired full-length RNA molecule.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each stage of the solid-phase RNA synthesis protocol using this compound phosphoramidites.

Table 1: Solid-Phase Synthesis Cycle Parameters

| Step | Reagent/Parameter | Concentration/Value | Reaction Time | Typical Efficiency |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 120 seconds | > 99% |

| Coupling | This compound Phosphoramidite | 0.1 M in Acetonitrile | 5 - 15 minutes | > 98% |

| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) | 0.25 M in Acetonitrile | 5 - 15 minutes | ||

| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) | 10:10:80 (v/v/v) | 30 - 60 seconds | > 99% |

| Capping Reagent B (16% N-Methylimidazole in THF) | 16% (v/v) | 30 - 60 seconds | ||

| Oxidation | Oxidizing Solution (Iodine in THF/Pyridine/Water) | 0.02 - 0.1 M | 30 - 60 seconds | > 99% |

Table 2: Deprotection and Purification Parameters

| Step | Reagent/Parameter | Concentration/Conditions | Treatment Time |

| Cleavage & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) | 10 minutes at 65°C |

| 2'-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 1.4 M HF concentration | 1.5 hours at 65°C |

| Purification (HPLC) | Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 | Gradient Elution |

| Mobile Phase B | Acetonitrile | Gradient Elution | |

| Purification (PAGE) | Gel Concentration | 15-20% Denaturing Polyacrylamide | Electrophoresis |

| Elution Buffer | 0.5 M Ammonium Acetate, 1 mM EDTA | Overnight |

Table 3: Typical Yields

| Parameter | Typical Value |

| Per-cycle Coupling Efficiency | 98 - 99.5% |

| Overall Yield (20-mer, post-synthesis) | 60 - 80% |

| Overall Yield (20-mer, post-purification) | 30 - 50% |

Experimental Protocols

Automated Solid-Phase RNA Synthesis

This protocol is designed for an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

Materials:

-

This compound-CE Phosphoramidite

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Anhydrous Acetonitrile

-

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

-

Capping Reagent A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF) (10:10:80, v/v/v)

-

Capping Reagent B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 70:20:10, v/v/v)

-

Washing Solution: Acetonitrile

Procedure:

-

Synthesizer Setup:

-

Install the appropriate this compound phosphoramidite vial and the solid support column on the synthesizer.

-

Ensure all reagent bottles are filled with fresh solutions and properly connected.

-

Prime all lines according to the manufacturer's instructions.

-

-

Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

-

Detritylation: The column is washed with the detritylation solution to remove the 5'-DMT group. The orange color of the resulting trityl cation can be monitored to assess coupling efficiency. The column is then washed with acetonitrile to remove the acid.

-

Coupling: The this compound phosphoramidite and activator solutions are delivered simultaneously to the column to initiate the coupling reaction.

-

Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphotriester.

-

Washing: The column is washed extensively with acetonitrile between each step to remove excess reagents and byproducts.

-

-

Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.

-

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on").

Cleavage and Deprotection

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Cleavage and Base Deprotection:

-

Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Seal the vial tightly and heat at 65°C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.

-

Dry the RNA pellet using a vacuum concentrator.

-

-

2'-TBDMS Group Removal:

-

To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.

-

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

-

Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

-

Cool the reaction mixture on ice.

-

Purification of the Synthesized RNA

The crude RNA can be purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

a) Reversed-Phase HPLC (for Trityl-on purification):

-

Quenching: Add 1.75 mL of Glen-Pak RNA Quenching Buffer to the deprotected RNA solution and mix well.

-

Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with a suitable buffer system (e.g., Mobile Phase A: 0.1 M TEAA, pH 7.0; Mobile Phase B: Acetonitrile).

-

Sample Injection: Load the quenched sample onto the column.

-

Gradient Elution: Elute the RNA using a linear gradient of Mobile Phase B. The DMT-on, full-length product will have a longer retention time.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Detritylation of Purified RNA: Treat the collected fraction with 80% acetic acid to remove the DMT group.

-

Desalting: Desalt the final product using a suitable method such as ethanol precipitation or a desalting column.

b) Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Sample Preparation: Dissolve the deprotected RNA in a formamide-based loading buffer.

-

Gel Electrophoresis: Load the sample onto a high-percentage (15-20%) denaturing polyacrylamide gel containing 7 M urea. Run the gel until the desired separation is achieved.

-

Visualization: Visualize the RNA bands using UV shadowing or a suitable stain.

-

Excision and Elution: Excise the band corresponding to the full-length product. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

-

Desalting: Desalt the eluted RNA.

Visualizations

Experimental Workflow

Caption: Workflow for solid-phase RNA synthesis using this compound.

Chemical Pathway of a Single Synthesis Cycle

Caption: Chemical transformations in one cycle of solid-phase RNA synthesis.

Application Notes and Protocols for 2'-TBDMS-rU Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The phosphoramidite method is the standard for solid-phase oligonucleotide synthesis. A key challenge in RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent undesired side reactions and chain degradation during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for the 2'-hydroxyl position.

These application notes provide detailed information and protocols for the efficient use of 2'-TBDMS-rU (2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-N3-benzoyl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite) in oligonucleotide synthesis. The following sections detail the factors influencing its coupling efficiency, provide comprehensive experimental protocols, and include visualizations of the synthesis workflow.

Factors Influencing Coupling Efficiency

The steric hindrance presented by the bulky 2'-TBDMS group makes the coupling reaction more challenging than in DNA synthesis, necessitating optimization of reaction conditions.[1] Key factors that influence the coupling efficiency of this compound phosphoramidite include the choice of activator, coupling time, and the concentration of the phosphoramidite and activator.

Activators

Standard activators for DNA synthesis, such as 1H-Tetrazole, are less effective for sterically hindered RNA phosphoramidites like this compound.[2] More potent activators are required to achieve high coupling efficiencies in shorter reaction times. Commonly used activators for RNA synthesis include:

-

5-Ethylthio-1H-tetrazole (ETT) : A popular choice that offers a good balance of activity and stability.[2]

-

5-Benzylmercapto-1H-tetrazole (BMT) / 5-Benzylthio-1H-tetrazole (BTT) : A highly effective activator for sterically hindered phosphoramidites, enabling fast and efficient coupling.[2][3]

-

4,5-Dicyanoimidazole (DCI) : A non-tetrazole activator that is highly soluble in acetonitrile and provides rapid coupling kinetics.[4][5]

The acidity of the activator can also play a role, with more acidic activators generally leading to faster coupling. However, excessively acidic conditions can lead to premature detritylation of the phosphoramidite monomer in solution, potentially causing the formation of n+1 impurities.[2]

Data Presentation

The following tables summarize the typical coupling conditions and resulting efficiencies for 2'-TBDMS protected phosphoramidites.

Table 1: Comparison of Activators for 2'-TBDMS RNA Synthesis

| Activator | Typical Concentration | pKa | Key Advantages |

| 1H-Tetrazole | 0.45 M | ~4.9 | Standard for DNA, less effective for RNA. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | Good solubility, widely used for RNA synthesis.[2] |

| 5-Benzylmercapto-1H-tetrazole (BMT/BTT) | 0.25 M - 0.44 M | 4.1 | Highly efficient for sterically hindered amidites, allows for shorter coupling times.[2] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | High solubility, rapid coupling, less acidic than tetrazole derivatives.[2][4][5] |

Table 2: Typical Coupling Times and Efficiencies for 2'-TBDMS Phosphoramidites

| Activator | Phosphoramidite Concentration | Coupling Time | Average Stepwise Coupling Efficiency |

| 1H-Tetrazole | 0.1 M | 10 - 15 min | >98% |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.1 M | 6 min | ~99% |

| 5-Benzylmercapto-1H-tetrazole (BMT/BTT) | 0.1 M | 3 min | >99%[2] |

| 4,5-Dicyanoimidazole (DCI) | 0.1 M | 2.5 - 5 min | >99% |

Note: Optimal coupling times can vary depending on the synthesizer, scale of synthesis, and specific sequence.

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of RNA oligonucleotides using this compound phosphoramidite.

Automated Solid-Phase RNA Synthesis Cycle

This cycle is repeated for each monomer addition.

-

Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

-

Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

Time: 60-120 seconds.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

-

0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Time: 6-10 minutes.

-

-

Capping:

-

Reagents:

-

Cap A: Acetic anhydride/Pyridine/THF.

-

Cap B: 16% N-Methylimidazole/THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (n-1 sequences).

-

Time: 30-60 seconds.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

Time: 60-120 seconds.

-

Post-Synthesis Cleavage and Deprotection

This is a two-step deprotection process.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

-

Reagent: A mixture of concentrated aqueous ammonia and 40% aqueous methylamine (1:1, v/v) or a mixture of concentrated ammonium hydroxide and ethanol (3:1).[6]

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the cleavage and deprotection solution to the vial.

-

Incubate at 55-65°C for 1-2 hours or as recommended for the specific base protecting groups used.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness.

-

Step 2: Removal of 2'-TBDMS Protecting Groups

-

Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in THF or Triethylamine trihydrofluoride (TEA·3HF).[6]

-

Procedure:

-

Resuspend the dried, partially deprotected oligonucleotide in the 2'-deprotection reagent.

-

Incubate at room temperature for 12-24 hours or at 65°C for 2.5 hours with TEA·3HF.[6][7]

-

Quench the reaction by adding an appropriate buffer (e.g., Tris-HCl or triethylammonium acetate).

-

Desalt the oligonucleotide using gel filtration, ethanol precipitation, or cartridge purification to obtain the final RNA product.

-

Mandatory Visualization

The following diagrams illustrate the key workflows in oligonucleotide synthesis.

Caption: Automated cycle of solid-phase RNA synthesis.

Caption: Two-step workflow for RNA deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. glenresearch.com [glenresearch.com]

Application Notes and Protocols for the Deprotection of 2'-TBDMS-rU using Tetrabutylammonium Fluoride (TBAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA. Its removal, or deprotection, is a critical step in obtaining the final oligoribonucleotide. Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose. This document provides detailed protocols and application notes for the deprotection of 2'-TBDMS-rU using TBAF, including critical parameters, potential side reactions, and purification strategies. While effective, the TBAF method is sensitive to certain conditions, and alternative reagents such as triethylamine trihydrofluoride (TEA·3HF) are also discussed.

Mechanism of Deprotection

The deprotection of the 2'-TBDMS group with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group. The high affinity of fluorine for silicon drives the reaction, leading to the cleavage of the silicon-oxygen bond and the formation of a free hydroxyl group at the 2' position of the ribonucleoside.

Experimental Protocols

Protocol 1: Standard TBAF Deprotection of 2'-TBDMS Protected RNA

This protocol describes a widely used method for the removal of the 2'-O-TBDMS group from synthetic oligoribonucleotides.

Materials:

-

2'-TBDMS protected RNA on solid support or cleaved and base-deprotected

-

1 M TBAF in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Quenching solution (e.g., 1 M Triethylammonium acetate (TEAA) buffer, pH 7.0)

-

Desalting columns or cartridges

-

HPLC system for analysis and purification

Procedure:

-

Preparation of the Oligonucleotide: Ensure that the exocyclic amine protecting groups on the nucleobases and the cyanoethyl groups on the phosphate backbone have been removed according to standard protocols (e.g., treatment with aqueous ammonia or methylamine). The crude oligonucleotide should be dried completely.

-

TBAF Treatment: Dissolve the dried oligonucleotide in 1 M TBAF in THF. A typical concentration is 20-50 mg of oligonucleotide per 1 mL of TBAF solution.

-

Incubation: Incubate the reaction mixture at room temperature for 12-24 hours.[1][2][3] The exact time may need to be optimized depending on the sequence and length of the RNA.

-

Quenching: Quench the reaction by adding an equal volume of a suitable buffer, such as 1 M TEAA (pH 7.0).

-

Desalting: Remove the excess TBAF and other salts using a desalting column (e.g., Sephadex G-25) or a specialized purification cartridge.

-

Analysis and Purification: Analyze the deprotected RNA by methods such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis to assess the purity. Further purification by HPLC or preparative gel electrophoresis may be necessary to obtain the desired purity.

Critical Parameters and Optimization

The success of the TBAF deprotection is highly dependent on several factors that must be carefully controlled.

| Parameter | Recommendation | Rationale and Remarks |

| Water Content | The water content in the TBAF/THF solution should be kept below 5% (w/w).[4][5][6] | Excess water can significantly decrease the efficiency of the desilylation reaction, leading to incomplete deprotection.[4][5][6] The desilylation of pyrimidine nucleosides is particularly sensitive to water content.[5][6] Commercially available TBAF solutions can have variable water content; drying with molecular sieves may be necessary.[4][5] |

| Reaction Time | 12-24 hours at room temperature.[1][2][3] | Shorter reaction times may result in incomplete deprotection, especially for longer RNA strands.[4] Optimization is recommended for specific sequences. |

| Temperature | Room temperature. | Elevated temperatures can lead to degradation of the RNA. |

| TBAF Concentration | 1 M in THF is standard.[1][2][3][4] | This concentration has been shown to be effective for complete deprotection. |

| Solvent | Anhydrous Tetrahydrofuran (THF). | THF is the most common solvent for this reaction. The use of anhydrous solvent is crucial to control the water content. |

Alternative Deprotection Reagents

While TBAF is widely used, it has some drawbacks, including its moisture sensitivity and the formation of salts that can complicate purification.[1][7] An alternative and often more reliable reagent is Triethylamine trihydrofluoride (TEA·3HF).[4][8][9]

| Reagent | Typical Conditions | Advantages | Disadvantages |

| TBAF | 1 M in THF, room temperature, 12-24 h[1][2][3] | Effective for a wide range of substrates. | Sensitive to water, can lead to incomplete deprotection.[4][5] Generates salts that require removal.[1][7] |

| TEA·3HF | Neat or in a solvent like N-methylpyrrolidinone (NMP), 65°C, 1.5-2.5 h[2] | Less sensitive to water, faster reaction times, often results in cleaner reactions and higher yields.[8][10][11] | Requires elevated temperatures, which might not be suitable for all modified oligonucleotides. |

Workflow for RNA Synthesis and Deprotection

The following diagram illustrates the general workflow from solid-phase synthesis to the final purified RNA, highlighting the 2'-TBDMS deprotection step.

Caption: Workflow for RNA synthesis and deprotection.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Deprotection | Excess water in the TBAF/THF solution.[4][5][6] | Use anhydrous TBAF and THF. Dry the TBAF solution with molecular sieves if necessary.[4][5] |

| Insufficient reaction time. | Increase the incubation time to 24 hours. | |

| RNA Degradation | Reaction temperature too high. | Ensure the reaction is carried out at room temperature. |

| Presence of contaminating nucleases. | Use RNase-free reagents and labware throughout the process. | |

| Low Recovery after Desalting/Purification | Precipitation of RNA with TBAF salts. | Ensure complete quenching of the reaction and use appropriate desalting/purification methods. |

| Adsorption of RNA to surfaces. | Use low-binding tubes and pipette tips. |

Conclusion

The deprotection of this compound using TBAF is a cornerstone of chemical RNA synthesis. By carefully controlling critical parameters, particularly the water content of the reaction, researchers can achieve efficient and reliable deprotection. For challenging substrates or to improve workflow efficiency, alternative reagents like TEA·3HF offer a robust alternative. The protocols and data presented here provide a comprehensive guide for scientists working on the synthesis of RNA for research and therapeutic applications.

References

- 1. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. glenresearch.com [glenresearch.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 9. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-TBDMS Removal Using Triethylamine Trihydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in the synthesis of oligoribonucleotides. Its removal is a critical step in obtaining the final, functional RNA molecule. While tetrabutylammonium fluoride (TBAF) has traditionally been used for this deprotection, triethylamine trihydrofluoride (TREAT-HF or TEA·3HF) has emerged as a more efficient and reliable alternative.[1][2][3] This reagent offers several advantages, including faster deprotection times and a significantly lower sensitivity to moisture, which can often lead to incomplete reactions with TBAF.[1][2] These application notes provide detailed protocols for the removal of the 2'-TBDMS protecting group from synthetic oligonucleotides using triethylamine trihydrofluoride.

Advantages of Triethylamine Trihydrofluoride

-

Efficiency: TREAT-HF often accomplishes complete deprotection in a shorter time frame compared to TBAF.[1]

-

Reduced Moisture Sensitivity: Unlike TBAF, the desilylation process with TREAT-HF is not significantly affected by small amounts of water, leading to more consistent and reproducible results.[1][2]

-

Compatibility: The protocols are compatible with both traditional precipitation and modern cartridge-based purification methods.[4]

Experimental Protocols

Two primary protocols are presented here, catering to different downstream purification strategies: DMT-Off and DMT-On (where DMT refers to the dimethoxytrityl protecting group on the 5'-terminus).

Protocol 1: 2'-TBDMS Removal for DMT-Off Oligonucleotides

This protocol is suitable for oligonucleotides that have had the 5'-DMT group removed on the synthesizer.

Materials:

-

Dried oligonucleotide pellet

-